molecular formula C8H5ClN2O B2410361 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 683240-81-5

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B2410361
M. Wt: 180.59 g/mol
InChI Key: YRPBRNDMTFUPRM-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

The benzimidazol-2-one from step (a) above (10.6 g, 58 mmol) reacted with POCl3 under the conditions of Example 1c to give the title compound as a brown solid. MS (ESI, pos. ion) m/z: 201.3 (M+1).
Name
benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[CH:10][C:5]2[NH:6][C:7](=O)[NH:8][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:7]1[NH:6][C:5]2[CH:10]=[C:11]([CH3:12])[C:2]([Cl:1])=[CH:3][C:4]=2[N:8]=1

Inputs

Step One
Name
benzimidazol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NC(N2)=O)C=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1NC2=C(N1)C=C(C(=C2)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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